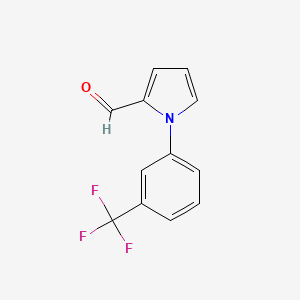

1-(3-Trifluoromethyl-phenyl)-1H-pyrrole-2-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While there isn’t specific information on the synthesis of “1-(3-Trifluoromethyl-phenyl)-1H-pyrrole-2-carbaldehyde”, trifluoromethylpyridines, which share some structural similarities, have been synthesized via either a chlorine/fluorine substitution reaction or a condensation mechanism .Scientific Research Applications

Synthesis Approaches

- A range of compounds, including 6-substituted 1-phenyl-3-trifluoromethyl-1H-pyrazolo[4,3-c]pyridines and their oxides, were synthesized utilizing a microwave-assisted treatment of 5-chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde with different terminal alkynes. This process illustrates the versatility of trifluoromethyl-substituted compounds in chemical synthesis (Palka et al., 2014).

- Another study focused on synthesizing a series of 3-{5-methyl-1-[2-methyl-3-(trifluoromethyl) phenyl/substituted phenyl]-1H-1,2,3-triazol-4-yl}-1-(aryl)-1H-pyrazole-4-carbaldehyde compounds using the Vilsmeier–Haack formylation approach. These compounds displayed significant antimicrobial and antioxidant activities, demonstrating the potential bioactivity of trifluoromethyl-substituted compounds in medical and pharmacological research (Bhat et al., 2016).

Characterization and Chemical Behavior

- Novel 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes were synthesized and characterized through various spectroscopic methods and elemental analysis, signifying the importance of trifluoromethyl-substituted compounds in the field of chemical research (Hu et al., 2010).

- The synthesis of new heteroaryl pyrazole derivatives and their conjugation with chitosan to form Schiff bases were reported. These chitosan derivatives, characterized by spectroscopic and analytical techniques, exhibited antimicrobial activity dependent on the Schiff base moiety, showcasing the trifluoromethyl-substituted compounds' significance in developing new antimicrobial agents (Hamed et al., 2020).

Fluorescence and Optical Properties

- A study presented the synthesis of highly fluorescent dyes containing conformationally restrained pyrazolylpyrene chromophores, exhibiting bright fluorescence in solution and weak fluorescence in solid state. These compounds behaved as weak bases and showed substantial changes in emission spectra upon protonation, making them of interest for sensing in strongly acidic fluorophore environments (Wrona-Piotrowicz et al., 2022).

properties

IUPAC Name |

1-[3-(trifluoromethyl)phenyl]pyrrole-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F3NO/c13-12(14,15)9-3-1-4-10(7-9)16-6-2-5-11(16)8-17/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKOMWABSKKZKMK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2C=CC=C2C=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80397081 |

Source

|

| Record name | 1-[3-(trifluoromethyl)phenyl]pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80397081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

299169-87-2 |

Source

|

| Record name | 1-[3-(trifluoromethyl)phenyl]pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80397081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Phenyl-4-[4-(2-phenyldiazenyl)anilino]-3-buten-2-one](/img/structure/B1309220.png)

![Ethyl 2-[4-chloro-2-methoxy-6-(methoxyiminomethyl)phenoxy]acetate](/img/structure/B1309232.png)

![2,4-Dihydrochromeno[4,3-c]pyrazole](/img/structure/B1309234.png)

![N'-[[1-amino-2-(1,2,4-triazol-1-yl)ethylidene]amino]-N-phenyloxamide](/img/structure/B1309237.png)

![ethyl N-[4-(trifluoromethyl)benzoyl]ethanehydrazonate](/img/structure/B1309241.png)

![5-[(Z)-phenylmethylidene]-5H-thieno[2',3':5,6][1,3]thiazocino[2,3-a]isoindole-4,11(6aH,13H)-dione](/img/structure/B1309250.png)

![(E)-3-(4-chlorophenyl)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-2-propen-1-one](/img/structure/B1309251.png)

![Ethyl 2-{4-bromo-2-methoxy-6-[(methoxyimino)methyl]phenoxy}acetate](/img/structure/B1309265.png)